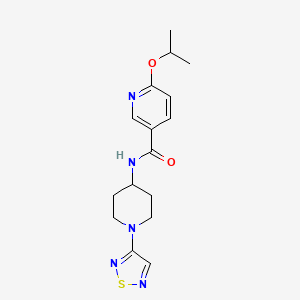

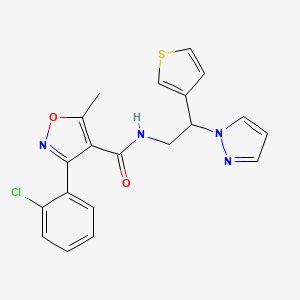

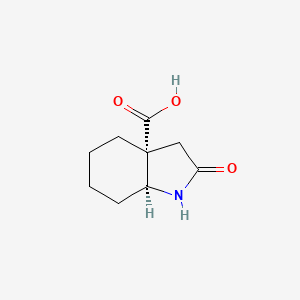

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Additionally, several future directions for research will be discussed.

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

The thiadiazole moiety present in this compound is known for its anticancer properties. It can be utilized as part of a pharmacophore to target specific cancer cells. The ability to design and synthesize derivatives with varying substituents allows for the development of targeted therapies that can interfere with cancer cell proliferation and survival .

Neuropharmacology: Muscarinic Acetylcholine Receptor Antagonism

This compound has potential applications in neuropharmacology, particularly as a muscarinic acetylcholine receptor antagonist. It could be used in the synthesis of positron emission tomography (PET) tracers for studying neurological disorders and assessing the density and distribution of muscarinic receptors in the brain .

Energetic Materials: High-Energy Core Molecules

The 1,2,5-thiadiazol moiety is also known as furazan, which can be used to create high-energy materials. These materials are of interest for their energetic behavior and potential use in propellants and explosives. The compound’s structure allows for the design of derivatives with favorable oxygen balance and positive heat of formation .

Vasodilator Development

Derivatives of thiadiazoles have been explored as vasodilators. The compound could be modified to enhance blood flow by relaxing the vascular smooth muscles. This application is particularly relevant in the treatment of cardiovascular diseases where improved blood flow is necessary .

Anticonvulsant Drug Design

Thiadiazoles have been recognized for their anticonvulsant activity. This compound could serve as a lead structure for the development of new anticonvulsant drugs. By targeting specific neural pathways, it may help in controlling seizures and other types of convulsions .

Antidiabetic Therapy

The structural features of thiadiazoles, including the one present in this compound, have been associated with antidiabetic effects. Research into this application could lead to the development of novel antidiabetic medications that regulate blood sugar levels through various mechanisms of action .

properties

IUPAC Name |

6-propan-2-yloxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-11(2)23-15-4-3-12(9-17-15)16(22)19-13-5-7-21(8-6-13)14-10-18-24-20-14/h3-4,9-11,13H,5-8H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRHUBGEHHRSPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2354084.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)

![3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354097.png)

![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)